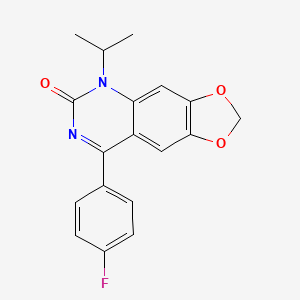

1,3-DIOXOLO(4,5-g)QUINAZOLIN-6(5H)-ONE, 8-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-

Beschreibung

Eigenschaften

CAS-Nummer |

33100-30-0 |

|---|---|

Molekularformel |

C18H15FN2O3 |

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

8-(4-fluorophenyl)-5-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-6-one |

InChI |

InChI=1S/C18H15FN2O3/c1-10(2)21-14-8-16-15(23-9-24-16)7-13(14)17(20-18(21)22)11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3 |

InChI-Schlüssel |

HJICZLOIHNWNNY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C2=CC3=C(C=C2C(=NC1=O)C4=CC=C(C=C4)F)OCO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von S-Adenosyl-L-Homocystein erfolgt in der Regel durch die enzymatische Umwandlung von S-Adenosyl-L-Methionin. Dieser Prozess wird durch S-Adenosylhomocystein-Hydrolase katalysiert, die S-Adenosyl-L-Homocystein in Homocystein und Adenosin hydrolysiert . Die Reaktionsbedingungen für diesen enzymatischen Prozess umfassen die Aufrechterhaltung eines optimalen pH-Werts und einer optimalen Temperatur, um die Aktivität des Enzyms zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von S-Adenosyl-L-Homocystein beinhaltet häufig Fermentationsprozesse unter Verwendung genetisch veränderter Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie die Enzyme überproduzieren, die für die Synthese von S-Adenosyl-L-Homocystein erforderlich sind, wodurch die Ausbeute der Verbindung erhöht wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

S-Adenosyl-L-Homocystein durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Homocystein und Adenosin oxidiert werden.

Reduktion: Es kann zu S-Adenosyl-L-Methionin reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Adenosylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit S-Adenosyl-L-Homocystein verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionsbedingungen beinhalten in der Regel die Aufrechterhaltung eines neutralen pH-Werts und mäßiger Temperaturen, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von S-Adenosyl-L-Homocystein gebildet werden, umfassen Homocystein, Adenosin und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von S-Adenosyl-L-Homocystein beinhaltet seine Rolle als kompetitiver Inhibitor von S-Adenosyl-L-Methionin-abhängigen Methyltransferasen. Durch die Hemmung dieser Enzyme reguliert S-Adenosyl-L-Homocystein die Methylierung von DNA, RNA, Proteinen und anderen Molekülen. Diese Regulation ist entscheidend für die Aufrechterhaltung normaler Zellfunktionen und die Verhinderung abnormaler Genexpression.

Wirkmechanismus

The mechanism of action of S-adenosyl-L-homocysteine involves its role as a competitive inhibitor of S-adenosyl-L-methionine-dependent methyltransferases . By inhibiting these enzymes, S-adenosyl-L-homocysteine regulates the methylation of DNA, RNA, proteins, and other molecules . This regulation is crucial for maintaining normal cellular functions and preventing abnormal gene expression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu S-Adenosyl-L-Homocystein umfassen:

S-Adenosyl-L-Methionin: Ein Methylspender, der an verschiedenen Methylierungsreaktionen beteiligt ist.

Homocystein: Ein Produkt der Hydrolyse von S-Adenosyl-L-Homocystein und ein Schlüsselzwischenprodukt im Methionin-Zyklus.

Einzigartigkeit

S-Adenosyl-L-Homocystein ist einzigartig in seiner Fähigkeit, Methylierungsreaktionen zu regulieren, indem es als kompetitiver Inhibitor von Methyltransferasen wirkt . Diese Eigenschaft macht es zu einem wertvollen Werkzeug bei der Untersuchung von Epigenetik und Genregulation . Darüber hinaus unterstreicht seine Rolle als Vorläufer von Homocystein und Adenosin seine Bedeutung im Methionin-Zyklus und im gesamten Zellstoffwechsel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.